molecular formula C22H25NO2 B11588069 N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-4-phenylbutan-1-amine

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-4-phenylbutan-1-amine

Cat. No.: B11588069
M. Wt: 335.4 g/mol
InChI Key: KGMHFIBEEIRSCJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-4-phenylbutan-1-amine is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-4-phenylbutan-1-amine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of furan-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a base to form an intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

    Amine Formation: The final step involves the reaction of the alcohol with an amine source, such as aniline, under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-4-phenylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Acidic or Basic Conditions: Depending on the reaction, acidic or basic conditions may be required to facilitate the reaction.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-4-phenylbutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-4-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-{[(4-methoxyphenyl)methyl]amino}propanamide
  • N-(furan-2-ylmethyl)-2-[(4-methoxyphenyl)amino]propanamide

Uniqueness

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-4-phenylbutan-1-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-4-phenylbutan-1-amine

InChI

InChI=1S/C22H25NO2/c1-24-21-11-9-19(10-12-21)20(16-18-6-3-2-4-7-18)13-14-23-17-22-8-5-15-25-22/h2-12,15,20,23H,13-14,16-17H2,1H3

InChI Key

KGMHFIBEEIRSCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCNCC2=CC=CO2)CC3=CC=CC=C3

Origin of Product

United States

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